REACTION_SMILES
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[CH3:26][OH:27].[CH3:3][c:4]1[cH:5][c:6]2[c:7]([CH2:19][C:20](=[O:21])[O:22][CH2:23][CH3:24])[c:8](-[c:13]3[cH:14][cH:15][cH:16][cH:17][cH:18]3)[nH:9][c:10]2[cH:11][cH:12]1.[ClH:25].[Na+:2].[OH-:1]>>[CH3:3][c:4]1[cH:5][c:6]2[c:7]([CH2:19][C:20](=[O:21])[OH:22])[c:8](-[c:13]3[cH:14][cH:15][cH:16][cH:17][cH:18]3)[nH:9][c:10]2[cH:11][cH:12]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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CCOC(=O)Cc1c(-c2ccccc2)[nH]c2ccc(C)cc12
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)Cc1c(-c2ccccc2)[nH]c2ccc(C)cc12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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Cc1ccc2[nH]c(-c3ccccc3)c(CC(=O)O)c2c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |